Ningetinib is a potent, orally available, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). [, , , ] It is classified as an antineoplastic agent due to its ability to inhibit the growth and spread of cancer cells. [] Specifically, Ningetinib is being investigated for its potential in treating Non-Small Cell Lung Cancer (NSCLC). [, , ]
Ningetinib exhibits its anti-cancer activity by targeting specific receptor tyrosine kinases (RTKs), primarily c-MET, AXL, VEGFR2, Mer, and Flt3. [, , ] These RTKs are often overexpressed in various tumor types and play crucial roles in tumor cell proliferation, survival, angiogenesis (formation of new blood vessels), and metastasis (spread to other parts of the body). [, ] By binding to these kinases, Ningetinib inhibits their signaling pathways, thereby suppressing the growth and spread of tumor cells. []
Research has also shown that Ningetinib can inhibit the efflux transporters P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2). [] This inhibitory effect on efflux transporters might contribute to maintaining a higher concentration of Ningetinib and its metabolites in target tissues. []
Furthermore, Ningetinib is metabolized in the body, with its primary metabolite being N-demethylated Ningetinib (M1). [, ] The enzyme cytochrome P450 1A1 (CYP1A1) plays a crucial role in the formation of M1. []
The primary research application of Ningetinib revolves around its potential as a therapeutic agent for Non-Small Cell Lung Cancer (NSCLC). [, , ] Studies are currently investigating its efficacy:
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: